Lasiodine A
Description
Lasiodine A is a linear tetrapeptide alkaloid isolated from the leaves of Lasiodiscus marmoratus (Rhamnaceae family) . Structurally, it comprises four amino acid residues arranged in a linear configuration, distinguishing it from cyclic peptide alkaloids. Recent molecular docking studies have identified this compound as a potent inhibitor of SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication . Its calculated binding energy (-8.9 kcal/mol) suggests strong interaction with the Mpro active site, particularly with key residues like Cys145 and His41 .
Properties
CAS No. |
22326-90-5 |
|---|---|
Molecular Formula |
C39H49N5O7 |
Molecular Weight |
699.8 g/mol |
IUPAC Name |
[(1S,2R)-2-[[2-[[(2R,3S)-2-(dimethylamino)-3-hydroxy-3-phenylpropanoyl]amino]-3-methylbut-2-enoyl]amino]-3-[[(Z)-2-(4-hydroxyphenyl)ethenyl]amino]-3-oxo-1-phenylpropyl] (2S)-3-methyl-2-(methylamino)butanoate |
InChI |
InChI=1S/C39H49N5O7/c1-24(2)30(42-38(49)33(44(6)7)34(46)27-14-10-8-11-15-27)37(48)43-32(36(47)41-23-22-26-18-20-29(45)21-19-26)35(28-16-12-9-13-17-28)51-39(50)31(40-5)25(3)4/h8-23,25,31-35,40,45-46H,1-7H3,(H,41,47)(H,42,49)(H,43,48)/b23-22-/t31-,32+,33+,34-,35-/m0/s1 |
InChI Key |
HXLYZPGZSZWTSW-ISFPBDNKSA-N |
SMILES |
CC(C)C(C(=O)OC(C1=CC=CC=C1)C(C(=O)NC=CC2=CC=C(C=C2)O)NC(=O)C(=C(C)C)NC(=O)C(C(C3=CC=CC=C3)O)N(C)C)NC |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O[C@@H](C1=CC=CC=C1)[C@H](C(=O)N/C=C\C2=CC=C(C=C2)O)NC(=O)C(=C(C)C)NC(=O)[C@@H]([C@H](C3=CC=CC=C3)O)N(C)C)NC |
Canonical SMILES |
CC(C)C(C(=O)OC(C1=CC=CC=C1)C(C(=O)NC=CC2=CC=C(C=C2)O)NC(=O)C(=C(C)C)NC(=O)C(C(C3=CC=CC=C3)O)N(C)C)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of this compound with Selected Alkaloids
Key Observations:
Structural Similarities :
- This compound and Asterinin A are both linear tetrapeptides, contrasting with cyclic (Jubanine A) or thiazole-containing (Virenamide B) structures. This linearity may enhance flexibility in binding to protease active sites .
- Jubanine A, Nummularine B, and Mucronine D share macrocyclic structures but exhibit lower binding affinities for SARS-CoV-2 Mpro compared to this compound .
Functional Overlaps and Divergences: this compound and Asterinin A demonstrate comparable inhibitory activity against SARS-CoV-2 Mpro, though this compound has a marginally stronger binding energy . Jubanine A and Virenamide B, despite structural differences, are excluded as COVID-19 candidates due to cytotoxicity unrelated to viral targets .
Toxicity Profiles :
Q & A
Q. What analytical methods are recommended for identifying and characterizing Lasiodine A in laboratory settings?
this compound can be identified using physicochemical techniques such as nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Solubility tests in solvents like water or petroleum ether, combined with colorimetric observations (e.g., solution coloration), provide preliminary characterization . For reproducible results, standardized protocols for sample preparation (e.g., solvent selection, concentration gradients) must be followed, and raw data should be archived in appendices for verification .
Q. How can researchers ensure the accurate synthesis of this compound while minimizing impurities?
Synthesis requires strict control of reaction conditions (temperature, pH, catalysts) and purification methods such as recrystallization or column chromatography. Documentation of reagent compatibility (e.g., avoiding strong acids/bases that may degrade this compound) is critical, as outlined in safety guidelines . Post-synthesis characterization via infrared (IR) spectroscopy can confirm functional groups, while elemental analysis validates stoichiometric ratios. Methodological transparency, including step-by-step reaction equations and error margins, enhances reproducibility .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Critical properties include solubility profiles (polar vs. nonpolar solvents), thermal stability (via thermogravimetric analysis), and reactivity with common reagents (e.g., oxidizing agents). For example, incompatibility with strong acids or bases may necessitate neutral buffer systems in bioactivity assays . Researchers should prioritize documenting these properties in the "Materials and Methods" section to contextualize experimental limitations .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound’s bioactivity while controlling for confounding variables?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses . For in vitro studies, use negative controls (e.g., solvent-only groups) and replicate experiments to assess variability. Statistical tools like ANOVA can identify significant differences in dose-response curves. Data should be processed to highlight trends (e.g., IC50 values) and visualized through dose-dependent graphs . Ethical considerations, such as cell line authentication and cytotoxicity thresholds, must align with biomedical research standards .
Q. What methodologies resolve contradictions in reported mechanisms of action for this compound?
Contradictory data (e.g., conflicting IC50 values across studies) may arise from methodological differences in assay conditions (e.g., pH, temperature) or sample purity. To address this:
- Conduct comparative studies using standardized protocols .
- Apply principal contradiction analysis to isolate dominant factors (e.g., impurity interference vs. true bioactivity) .
- Use peer-reviewed frameworks like PICO (Population, Intervention, Comparison, Outcome) to refine research questions and reduce ambiguity .
Q. What advanced analytical frameworks are suitable for interpreting this compound’s interaction with biological targets?
Molecular docking simulations and surface plasmon resonance (SPR) can predict binding affinities. For mechanistic studies, combine kinetic assays (e.g., time-resolved fluorescence) with structural data (X-ray crystallography). Data interpretation should distinguish correlation from causation by analyzing dose-response linearity and statistical significance (p < 0.05) . Raw datasets must be included in supplementary materials to facilitate peer validation .
Q. How can researchers optimize data presentation to highlight this compound’s novel contributions to the field?
Use tables to summarize key findings (e.g., comparative bioactivity across analogs) and figures to illustrate mechanistic models. Follow journal-specific guidelines for integrating processed data (e.g., normalized absorbance values) into the main text, while relegating raw datasets to appendices . In the discussion section, explicitly link results to unresolved questions (e.g., "Does this compound exhibit off-target effects?") to guide future studies .
Methodological Best Practices
- Data Integrity : Archive raw data (spectra, chromatograms) in appendices with metadata (e.g., instrument calibration dates) .
- Error Analysis : Quantify uncertainties (e.g., ±SD in triplicate experiments) and discuss their impact on conclusions .
- Literature Alignment : Compare findings with prior studies, addressing discrepancies through reanalysis or controlled replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
